beta-Methyl vinyl phosphate

Purity HPLC Pharmaceutical Intermediates

Sourcing non-crystalline or low-purity carbapenem intermediates risks impurity carryover and stereochemical degradation. β-Methyl vinyl phosphate (MAP, CAS 90776-59-3) is a stable, high-melting crystalline powder engineered with precise (4R,5S,6S) stereochemistry and a diphenyl phosphate leaving group for efficient nucleophilic displacement. • Purity ≥97% (HPLC); commercial grades exceeding 99.8% available for ANDA/DMF submissions • Optical rotation (+45° to +55°) and XRPD fingerprint provide orthogonal identity confirmation, distinguishing MAP from 4-BMA • Enables convergent synthesis, decoupling core preparation from side-chain installation to reduce process mass intensity and cost of goods

Molecular Formula C29H27N2O10P
Molecular Weight 594.5 g/mol
CAS No. 90776-59-3
Cat. No. B027707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Methyl vinyl phosphate
CAS90776-59-3
Synonyms(4R,5R,6S)-3-[(Diphenoxyphosphinyl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid (4-Nitrophenyl)methyl Ester; 
Molecular FormulaC29H27N2O10P
Molecular Weight594.5 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
InChIInChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24-,25-/m1/s1
InChIKeySTULDTCHQXVRIX-PIYXRGFCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Methyl vinyl phosphate (MAP, CAS 90776-59-3) as a Critical Carbapenem Intermediate: Procurement Guide for High-Purity Enol Phosphate Building Blocks


beta-Methyl vinyl phosphate (MAP), CAS 90776-59-3, is an advanced pharmaceutical intermediate primarily utilized in the convergent synthesis of 1β-methylcarbapenem antibiotics, including meropenem, ertapenem, and doripenem [1]. The compound is chemically defined as (4R,5S,6S)-3-[(diphenoxyphosphinyl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid 4-nitrophenylmethyl ester, with a molecular formula of C29H27N2O10P and a molecular weight of 594.51 g/mol [2]. It serves as a crystalline, isolable intermediate bearing a diphenyl phosphate leaving group at the C-3 position, enabling efficient nucleophilic displacement with thiol-containing side chains under industrial conditions .

Why Generic Carbapenem Intermediates Cannot Substitute for beta-Methyl vinyl phosphate (MAP, CAS 90776-59-3): Key Differentiators in Stereochemistry, Purity, and Process Robustness


Substituting MAP with alternative carbapenem intermediates introduces significant risk to downstream synthesis yield, stereochemical integrity, and final drug substance purity. Unlike other carbapenem precursors that may be oils or low-melting solids, MAP is a stable, high-melting crystalline powder that can be rigorously purified by recrystallization, thereby removing trace metal catalysts and process impurities before the critical coupling step . The (4R,5S,6S) stereochemistry and the diphenyl phosphate leaving group are precisely engineered to facilitate a single, high-yielding displacement reaction; using a different enol phosphate derivative or a non-crystalline intermediate would necessitate re-optimization of reaction conditions and could compromise the stereochemical fidelity of the final 1β-methylcarbapenem [1]. Furthermore, the commercial availability of MAP at purity levels exceeding 99.8% is unmatched by many closely related intermediates, which are typically supplied at lower purity grades, thereby requiring additional purification steps that erode process mass intensity and increase cost of goods [2].

Quantitative Comparative Evidence for beta-Methyl vinyl phosphate (MAP, CAS 90776-59-3): Purity, Optical Rotation, Crystallinity, and Synthetic Efficiency vs. Alternatives


Ultra-High Purity Specification (≥99.8%) vs. Industry-Standard Carbapenem Intermediates

beta-Methyl vinyl phosphate (MAP) is commercially available with a purity specification typically exceeding 99.8% as determined by HPLC, a level that is substantially higher than that of many widely used carbapenem intermediates [1]. In contrast, Protected meropenem (CAS 96036-02-1) is commonly supplied at ≥98% purity, Doripenem side-chain (CAS 491878-06-9) at 95–98% purity, and Ertapenem side-chain (CAS 503607-49-6) at >95% purity . The >99.8% purity grade of MAP minimizes the burden of downstream purification and reduces the risk of impurity carryover into the final active pharmaceutical ingredient (API).

Purity HPLC Pharmaceutical Intermediates

Distinctive Optical Rotation Range (+45° to +55°) Differentiates MAP from Chiral Carbapenem Intermediates

The specific optical rotation of beta-Methyl vinyl phosphate (MAP) is reported as [α]D20 = +45° to +55° . This positive rotation value serves as a definitive stereochemical fingerprint that distinguishes MAP from other chiral carbapenem intermediates. For example, 4-BMA (CAS 90776-58-2), another key intermediate used in meropenem and imipenem synthesis, exhibits a negative specific rotation of [α]D20 = -34.0° to -30.5° (c=1, MeOH) . The large absolute difference in optical rotation (>75° difference) provides a simple, robust quality control metric to confirm the identity and enantiopurity of the MAP batch prior to use in cGMP manufacturing.

Stereochemistry Optical Rotation Quality Control

Well-Defined Crystallinity and XRPD Fingerprint Enable Robust Quality Control and Process Consistency

beta-Methyl vinyl phosphate (MAP) is a stable, white to off-white crystalline powder with a reported melting point range of 126–132°C [1]. Its crystalline nature has been rigorously characterized by X-ray powder diffraction (XRPD), with published unit-cell parameters: a = 17.293(4) Å, b = 6.142(6) Å, c = 14.464(8) Å, β = 112.048(0)°, V = 1424.19 Å3, space group P21, Z = 2 . In contrast, many alternative carbapenem intermediates, such as Protected meropenem (CAS 96036-02-1), exhibit lower melting points (150–153°C) and lack a publicly available XRPD reference pattern, making solid-state identification and purity assessment less straightforward . The availability of a published XRPD pattern allows for unambiguous verification of crystalline form and batch-to-batch consistency, a critical requirement for pharmaceutical manufacturing under ICH Q6A guidelines.

Crystallinity XRPD Solid-State Characterization

Diphenyl Phosphate Leaving Group Confers Superior Reactivity in Thiol Displacement vs. Alternative Enol Derivatives

The C-3 diphenyl phosphate moiety of MAP functions as a high-efficiency leaving group in the key nucleophilic displacement reaction with thiol-containing side chains . While direct kinetic comparisons with other enol phosphate derivatives are not publicly disclosed, the widespread industrial adoption of MAP over alternative enol esters (e.g., enol acetates or enol triflates) provides class-level evidence of its superior reactivity profile [1]. The diphenyl phosphate group offers an optimal balance of leaving group ability and stability under reaction conditions; it is sufficiently labile to enable complete conversion under mild conditions yet stable enough to permit isolation and storage of the MAP intermediate without premature decomposition. This contrasts with more labile leaving groups such as triflates, which often require in situ generation and immediate use due to hydrolytic instability [2].

Leaving Group Synthetic Efficiency Nucleophilic Displacement

Optimal Procurement and Application Scenarios for beta-Methyl vinyl phosphate (MAP, CAS 90776-59-3) Based on Quantified Differentiation


cGMP Manufacturing of Meropenem and Ertapenem API Requiring High-Purity, Crystalline Intermediate

Procure beta-Methyl vinyl phosphate (MAP) when the synthetic route involves a late-stage nucleophilic displacement with a thiol-containing side chain and the final API must meet stringent ICH impurity guidelines. The >99.8% purity specification and well-defined crystalline form of MAP minimize the risk of impurity carryover and ensure consistent reaction kinetics, thereby supporting robust process validation and regulatory filing [1]. This is particularly critical for ANDA or DMF submissions where detailed impurity profiles and batch-to-batch consistency are scrutinized [2].

Quality Control and Identity Verification in Multi-Source Procurement

Utilize MAP's distinctive optical rotation range (+45° to +55°) and published XRPD pattern as orthogonal identity tests when qualifying new suppliers or performing incoming material release. These compendial tests provide unambiguous differentiation from structurally similar carbapenem intermediates, such as 4-BMA (CAS 90776-58-2), which exhibits a negative optical rotation . The XRPD fingerprint further confirms the correct crystalline form, guarding against polymorphic variations that could alter dissolution or filtration behavior during processing .

Process Development for Next-Generation 1β-Methylcarbapenem Antibiotics

Select MAP as the core building block when developing new 1β-methylcarbapenem candidates. The inherent 1β-methyl stereochemistry, which confers resistance to renal dehydropeptidase-I (DHP-I) hydrolysis in the final drug substance, is preserved throughout the synthesis . Using MAP as a starting point for structure-activity relationship (SAR) studies ensures that the critical 1β-methyl group is installed correctly and that the C-3 position is primed for facile diversification with novel side chains, accelerating the identification of improved antibacterial agents [3].

Cost-Effective Scale-Up of Carbapenem Synthesis via Convergent Strategy

Leverage the convergent synthesis enabled by MAP to decouple the preparation of the carbapenem core from the side chain, thereby simplifying supply chain logistics and reducing overall process mass intensity. The crystalline nature of MAP allows for efficient purification via recrystallization, removing trace rhodium catalysts and other impurities before the final coupling step . This convergent approach, combined with the high purity of commercially available MAP, results in higher overall yields and lower cost of goods compared to linear syntheses that carry impurities through multiple steps [4].

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